



Application of miR-17 and IL-17 in Autophagy Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MY17	
Cat. No.:	B15581785	Get Quote

A Note on the Term "MY17": Initial literature searches did not identify a specific compound or molecule designated "MY17" with a well-established role in autophagy research. However, the query may be referring to two distinct but similarly named biological entities that are actively investigated in the context of autophagy: microRNA-17 (miR-17) and Interleukin-17 (IL-17). This document provides detailed application notes and protocols for studying the roles of both miR-17 and IL-17 in autophagy.

Part 1: The Role of microRNA-17 (miR-17) in Autophagy Application Notes

MicroRNA-17 (miR-17) is a member of the highly conserved miR-17-92 cluster, which has been identified as a significant regulator of autophagy in various cellular contexts.[1][2] Its role is often complex and can be cell-type and context-dependent, sometimes promoting and at other times inhibiting autophagic processes.

Mechanism of Action: miR-17 primarily modulates autophagy by post-transcriptionally regulating the expression of key autophagy-related (Atg) genes. For instance, miR-17-5p has been shown to modulate the expression of ATG7 and MAP1LC3B (LC3B), two critical proteins in the autophagosome formation process.[2] Inhibition of miR-17-5p leads to an increase in the protein levels of ATG7 and LC3B, thereby activating autophagy.[2]



In the context of neurodegenerative diseases like Alzheimer's disease (AD), elevated levels of miR-17 in microglia have been shown to impair autophagy-mediated clearance of amyloid- β (A β) plaques.[3] This is achieved through the downregulation of the autophagy cargo receptor NBR1.[3] A negative correlation between miR-17 and NBR1 expression has been observed in human AD brain tissue.[3]

Therapeutic Potential: Given its role in suppressing autophagy in certain pathological conditions, the inhibition of miR-17 presents a potential therapeutic strategy. For example, in AD models, inhibiting elevated miR-17 in microglia has been shown to improve A β degradation and restore autophagy.[3] This highlights the potential of targeting miR-17 for the development of novel therapeutics for diseases characterized by dysfunctional autophagy.

Signaling Pathway



Click to download full resolution via product page

Caption: miR-17 signaling in Alzheimer's disease microglia.

Quantitative Data

While specific IC50 values for a "**MY17**" compound are not available, the literature provides qualitative and semi-quantitative data on the effects of modulating miR-17 levels.

Table 1: Effects of miR-17 Modulation on Autophagy Markers



Experimental System	Modulation of miR-17	Key Autophagy Marker	Observed Effect	Reference
Glioblastoma T98G cells	anti-miR-17-5p administration	MAP1LC3B, ATG7	Increased protein expression	[2]
5xFAD mouse microglia	Inhibition of elevated miR-17	NBR1 puncta formation	Improved formation in vitro	[3]

| Human AD brain tissue | Elevated miR-17 expression | NBR1 expression | Negative correlation |[3] |

Experimental Protocols

- 1. In Situ Hybridization and Immunohistochemistry for miR-17 and NBR1 in Human Brain Tissue
- Objective: To investigate the correlation between miR-17 and NBR1 expression in postmortem human Alzheimer's disease brain tissue.
- Methodology:
 - Obtain post-mortem human AD and non-disease control brain tissue sections.
 - Perform in situ hybridization to detect miR-17 expression. Use probes specific for miR-17.
 - Perform immunohistochemistry to detect NBR1 protein expression. Use a primary antibody specific for NBR1.
 - Use appropriate secondary antibodies and detection reagents.
 - Image the stained tissue sections using a microscope.
 - Quantify the expression levels of miR-17 and NBR1 in microglia, particularly in the vicinity of Aβ deposits.



- Analyze the correlation between miR-17 and NBR1 expression levels.[3]
- 2. In Vitro Inhibition of miR-17 in Microglia
- Objective: To assess the effect of inhibiting miR-17 on autophagy and Aβ degradation in microglia from a mouse model of AD (5xFAD).
- Methodology:
 - Isolate primary microglia from adult 5xFAD mice.
 - Culture the microglia in appropriate media.
 - Transfect the microglia with a miR-17 inhibitor or a control oligo.
 - Treat the cells with Aβ.
 - Assess Aβ degradation, for example, by ELISA or Western blot.
 - Monitor autophagy by observing the formation of NBR1 puncta using immunofluorescence microscopy.[3]

Part 2: The Role of Interleukin-17 (IL-17) in Autophagy Application Notes

Interleukin-17 (IL-17) is a pro-inflammatory cytokine that has been implicated in the pathogenesis of various inflammatory and autoimmune diseases. Recent studies have revealed a connection between IL-17 and the regulation of autophagy, often leading to autophagy dysfunction.

Mechanism of Action: In keloid fibroblasts, IL-17 induces defective autophagy, characterized by an increase in autophagosome formation but a decrease in their fusion with lysosomes to form autophagolysosomes.[4][5] This disruption of the autophagic flux is mediated by the STAT3 and HIF-1 α signaling pathways.[4][5] IL-17 treatment elevates the expression of STAT3 and HIF-1 α , and the inhibition of HIF-1 α can reverse the IL-17-induced defective autophagy.[4][5] This defective autophagy is associated with increased necroptosis and fibrosis.[4][5]





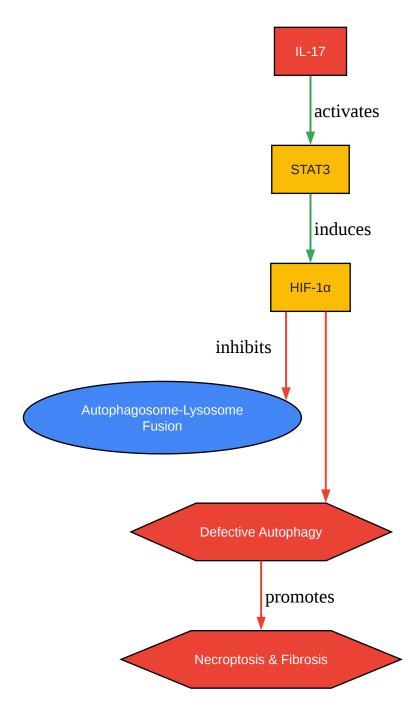


In the context of experimental autoimmune myocarditis (EAM), IL-17 has been shown to induce B cell autophagy, which in turn promotes the differentiation of B cells into antibody-secreting plasma cells.[6] This process involves the upregulation of Blimp-1 expression and is associated with an enhanced anti-apoptotic ability of B cells.[6]

Therapeutic Potential: The modulation of IL-17 signaling represents a promising therapeutic avenue for diseases characterized by defective autophagy and chronic inflammation. For instance, blocking the IL-17-STAT3-HIF-1 α axis could potentially alleviate chronic inflammation and fibrosis in keloid disease.[4]

Signaling Pathway





Click to download full resolution via product page

Caption: IL-17 signaling pathway leading to defective autophagy.

Quantitative Data

Table 2: Effects of IL-17 and its Inhibitors on Autophagy and Related Processes



Experiment al System	Treatment	Concentrati on	Key Outcome	Observed Effect	Reference
Normal Fibroblasts (NF)	IL-17	10 ng/mL	Defective Autophagy	Induced	[4]
Normal Fibroblasts (NF)	IL-17 + HIF- 1α inhibitor	10 ng/mL + 20 μM	Defective Autophagy	Reversed	[4]

| Normal Fibroblasts (NF) | Hydroxychloroquine (HCQ) | 20 μ M | Autophagolysosome formation | Inhibited |[4] |

Experimental Protocols

- 1. Assessing Autophagic Flux using mCherry-EGFP-LC3B Reporter
- Objective: To visualize and quantify the effect of IL-17 on autophagic flux in fibroblasts.
- Methodology:
 - Culture normal fibroblasts (NF) and keloid fibroblasts (KF).
 - Transfect the cells with a pBABE-puro mCherry-EGFP-LC3B plasmid. This reporter fluoresces yellow (mCherry+EGFP+) in autophagosomes and red (mCherry+EGFP-) in autolysosomes due to the quenching of GFP in the acidic lysosomal environment.
 - Treat the transfected NF with IL-17 (e.g., 10 ng/mL) for 48 hours. A positive control for autophagy inhibition, such as hydroxychloroquine (HCQ, 20 μM), can be used.
 - Fix the cells and visualize them using a confocal microscope.
 - Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell to determine the autophagic flux. A decrease in the ratio of red to yellow puncta indicates defective autophagy.[4]
- 2. Western Blot Analysis of Autophagy and Necroptosis Markers



- Objective: To determine the protein levels of key markers of autophagy and necroptosis following treatment.
- Methodology:
 - \circ Culture NF and KF and treat them as described above (e.g., with IL-17, HIF-1 α inhibitor, or HCQ).
 - Lyse the cells and determine the protein concentration.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with primary antibodies against LC3 (to detect LC3-I and LC3-II),
 p62, p-MLKL, MLKL, and RIPK3. Use an antibody against a housekeeping protein (e.g.,
 GAPDH) as a loading control.
 - Incubate with appropriate HRP-conjugated secondary antibodies and detect the bands using a chemiluminescence detection system.
 - Quantify the band intensities to determine the relative protein expression levels. An
 increase in the LC3-II/LC3-I ratio and p62 levels can indicate an autophagic block.[4]
- 3. Real-Time PCR for Fibrosis Markers
- Objective: To measure the mRNA expression of fibrosis markers in response to treatments that modulate autophagy.
- · Methodology:
 - Culture and treat the fibroblasts as described previously.
 - Isolate total RNA from the cells.
 - Synthesize cDNA using reverse transcriptase.
 - Perform real-time quantitative PCR (RT-qPCR) using SYBR Green I and primers specific for α-smooth muscle actin (α-SMA) and collagen type Iα1 (COL1A1).



- Normalize the expression levels to a housekeeping gene (e.g., β-actin).
- Calculate the relative changes in mRNA expression.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The Role of the miR-17-92 Cluster in Autophagy and Atherosclerosis Supports Its Link to Lysosomal Storage Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Elevated Expression of MiR-17 in Microglia of Alzheimer's Disease Patients Abrogates Autophagy-Mediated Amyloid-β Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IL-17 Induces Autophagy Dysfunction to Promote Inflammatory Cell Death and Fibrosis in Keloid Fibroblasts via the STAT3 and HIF-1α Dependent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-17 Induces Autophagy Dysfunction to Promote Inflammatory Cell Death and Fibrosis in Keloid Fibroblasts via the STAT3 and HIF-1α Dependent Signaling Pathways PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autophagy contributes to IL-17-induced plasma cell differentiation in experimental autoimmune myocarditis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of miR-17 and IL-17 in Autophagy Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581785#applying-my17-in-autophagy-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com